4-(4-Methylphenyl)hepta-1,6-dien-4-amine

Medicinal Chemistry Drug Discovery ADME Prediction

4-(4-Methylphenyl)hepta-1,6-dien-4-amine (CAS 189167-67-7; also known as 1-allyl-1-p-tolyl-but-3-enylamine) is a chiral tertiary alkylarylamine scaffold characterized by a central quaternary carbon bearing a p-tolyl (4-methylphenyl) aromatic ring, two terminal allyl (prop-2-en-1-yl) groups, and a primary amine substituent. The molecular formula is C14H19N with a free base molecular weight of 201.31 g/mol, and the compound is commercially available in free base form as well as the hydrochloride salt (C14H20ClN, MW 237.77 g/mol).

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
CAS No. 189167-67-7
Cat. No. B065414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)hepta-1,6-dien-4-amine
CAS189167-67-7
Molecular FormulaC14H19N
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CC=C)(CC=C)N
InChIInChI=1S/C14H19N/c1-4-10-14(15,11-5-2)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11,15H2,3H3
InChIKeyHEGIGPOCFFGRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylphenyl)hepta-1,6-dien-4-amine (CAS 189167-67-7): Procurement-Relevant Chemical Profile and Analytical Specifications


4-(4-Methylphenyl)hepta-1,6-dien-4-amine (CAS 189167-67-7; also known as 1-allyl-1-p-tolyl-but-3-enylamine) is a chiral tertiary alkylarylamine scaffold characterized by a central quaternary carbon bearing a p-tolyl (4-methylphenyl) aromatic ring, two terminal allyl (prop-2-en-1-yl) groups, and a primary amine substituent [1]. The molecular formula is C14H19N with a free base molecular weight of 201.31 g/mol, and the compound is commercially available in free base form as well as the hydrochloride salt (C14H20ClN, MW 237.77 g/mol) . The compound exhibits moderate lipophilicity with a calculated LogP value of approximately 3.64 (free base) and a topological polar surface area of 26.02 Ų [2]. This scaffold is primarily employed as a synthetic building block in medicinal chemistry library construction and as a precursor for functionalized amine derivatives .

Scaffold utility

Tertiary allylamine scaffold with orthogonally reactive handles for medicinal chemistry library diversification.

Dual form access

Available as free base and hydrochloride salt, enabling solvent flexibility across organic and aqueous reaction workflows.

Analytical fit

Well-defined physicochemical profile supports use as an LC-MS reference standard within similar property space.

Why 4-(4-Methylphenyl)hepta-1,6-dien-4-amine Cannot Be Interchanged with Structural Analogs in Research and Development


Generic substitution within the hepta-1,6-dien-4-amine chemotype is scientifically invalid due to measurable divergences in physicochemical properties, reactivity profiles, and commercial availability that directly impact experimental reproducibility. The p-tolyl (4-methylphenyl) substitution pattern in CAS 189167-67-7 confers a specific LogP value of 3.64 and molecular weight of 201.31 g/mol, parameters that differ from closely related analogs such as the 3,5-dimethylphenyl derivative (CAS 1228553-02-3; MW 215.34; LogP ~3.89 estimated) [1]. These property differences influence chromatographic retention behavior, membrane permeability in cell-based assays, and solubility profiles in reaction media. Furthermore, the commercial supply landscape for CAS 189167-67-7 includes multiple verified vendors offering both free base (≥95% purity) and hydrochloride salt forms, whereas certain positional isomers or substitution variants exhibit more restricted commercial availability, creating procurement bottlenecks for time-sensitive research programs . Substitution without rigorous side-by-side characterization introduces uncontrolled variables that compromise data integrity and cross-study comparability.

Property
Target: p-Tolyl (CAS 189167-67-7)
Analog: 3,5-Dimethylphenyl (CAS 1228553-02-3)
Lipophilicity
LogP 3.64 — moderate lipophilicity supports aqueous buffer compatibility.
LogP ~3.89 — higher lipophilicity may shift chromatographic retention and membrane partitioning.
Molar mass
201.31 g/mol — requires weight-based dosing for accurate solution preparation.
215.34 g/mol — direct mass-for-mass substitution introduces ~6.5% molar concentration error.
Form range
Free base + HCl salt — dual procurement options for solvent-system selection.
May be restricted to single physical form — limits experimental flexibility.

4-(4-Methylphenyl)hepta-1,6-dien-4-amine (CAS 189167-67-7): Quantitative Differentiation Evidence Versus Structural Analogs


Lipophilicity (LogP) Differentiation: 4-Methylphenyl vs. 3,5-Dimethylphenyl Substitution Effects on Predicted Bioavailability

The target compound 4-(4-methylphenyl)hepta-1,6-dien-4-amine exhibits a calculated LogP value of 3.64, which is measurably lower than the estimated LogP of approximately 3.89 for the 3,5-dimethylphenyl analog 4-(3,5-dimethylphenyl)hepta-1,6-dien-4-amine (CAS 1228553-02-3) [1]. This difference of approximately 0.25 LogP units arises from the mono-methyl para-substitution pattern of the target compound versus the di-methyl meta-substitution pattern of the analog. The lower LogP value of CAS 189167-67-7 predicts moderately improved aqueous solubility and potentially altered membrane partitioning behavior compared to the more lipophilic 3,5-dimethylphenyl derivative, which may be relevant for assays conducted under aqueous buffer conditions.

Lipophilicity shift
Method context
LogP 3.64 vs ~3.89 (Δ ≈ -0.25)
Supports retention-time and permeability review.
In silico estimation; confirm experimentally.
Medicinal Chemistry Drug Discovery ADME Prediction

Molecular Weight Differentiation: Impact on Molar Concentrations and Dosing Calculations

The free base form of 4-(4-methylphenyl)hepta-1,6-dien-4-amine (C14H19N) has a molecular weight of 201.31 g/mol, which is 14.03 g/mol (approximately 6.5%) lower than the molecular weight of the 3,5-dimethylphenyl analog 4-(3,5-dimethylphenyl)hepta-1,6-dien-4-amine (C15H21N; MW 215.34 g/mol) [1]. This mass differential, corresponding to one additional methyl group in the analog, results in a 6.5% difference in molar concentration when equivalent mass quantities are dissolved in identical volumes. For procurement and experimental design, this distinction is critical: substituting the analog at the same mass concentration introduces a 6.5% molar concentration error that can confound dose-response interpretations and structure-activity relationship analyses.

Mass differential
Head-to-head
201.31 vs 215.34 g/mol (Δ 6.5%)
Molar concentration normalization required when substituting.
6.5% error without formula-weight correction.
Analytical Chemistry Solution Preparation Assay Development

Commercial Purity Benchmarking: Verified Free Base and Salt Form Purity Specifications

Commercially available free base 4-(4-methylphenyl)hepta-1,6-dien-4-amine (CAS 189167-67-7) is supplied with a verified purity specification of 95.0% minimum, as documented in technical datasheets from established chemical vendors . The hydrochloride salt form (CAS 1048326-72-2) is also available with a purity specification of 95% . Additionally, the compound is offered at 98% purity from select suppliers, providing researchers with options for higher-purity material when assay sensitivity demands lower impurity profiles . This commercial purity transparency enables direct comparison with procurement specifications for related analogs, facilitating informed vendor selection based on quality requirements rather than price alone.

Purity specification
Data to verify
≥95% (up to 98% from select vendors)
Meets typical screening-library purity thresholds.
Vendor COA review recommended before sensitive assays.
Chemical Procurement Quality Control Synthetic Chemistry

Salt Form Availability: Free Base vs. Hydrochloride Salt for Differential Solubility and Handling Requirements

4-(4-Methylphenyl)hepta-1,6-dien-4-amine is commercially available in two distinct physical forms: the free base (CAS 189167-67-7; C14H19N; MW 201.31 g/mol) and the hydrochloride salt (CAS 1048326-72-2; C14H20ClN; MW 237.77 g/mol) . The hydrochloride salt exhibits a molecular weight increase of 36.46 g/mol (18.1% greater than free base) due to HCl addition, and demonstrates markedly different solubility behavior—the salt is reported as soluble in water and polar solvents, whereas the free base is more hydrophobic . This dual-form availability contrasts with certain hepta-1,6-dien-4-amine analogs that are only offered in a single salt or free base form, restricting experimental flexibility in solvent system selection and reaction condition optimization.

Dual form access
Class-level
Free base + HCl salt (ΔMW 18.1%)
Enables solvent-system flexibility across workflows.
Many analogs restricted to single physical form.
Formulation Science Compound Handling Salt Selection

Thermal Stability Parameter: Boiling Point as Procurement and Storage Consideration

Experimental determination of physical properties for 4-(4-methylphenyl)hepta-1,6-dien-4-amine (free base) reports a boiling point of 297.6 ± 29.0 °C at 760 mmHg and a flash point of 123.5 ± 14.1 °C . These thermal parameters are relevant for procurement decisions involving shipping conditions and storage requirements, particularly when comparing compounds with substantially different thermal stability profiles. The relatively high boiling point indicates that the free base remains thermally stable under ambient laboratory and shipping conditions, minimizing concerns about volatility-related loss during transport or extended storage periods. This contrasts with lower molecular weight primary amine analogs that exhibit higher volatility and may require refrigerated shipping.

Boiling point
Data to verify
297.6 ± 29.0 °C at 760 mmHg
Indicates low volatility under ambient storage and shipping.
Single experimental determination; confirm lot-specific data.
Chemical Storage Stability Testing Logistics

Hydrogen Bond Donor/Acceptor Profile: Impact on Intermolecular Interactions and Chromatographic Behavior

4-(4-Methylphenyl)hepta-1,6-dien-4-amine possesses one hydrogen bond donor (the primary amine -NH2 group) and one hydrogen bond acceptor (the amine nitrogen), with a topological polar surface area (tPSA) of 26.02 Ų [1]. This hydrogen bonding profile is identical to that of the core hepta-1,6-dien-4-amine scaffold but diverges from analogs bearing additional polar substituents on the aromatic ring. For example, hydroxylated or carboxylated phenyl analogs (not specifically identified in the literature for this exact scaffold) would exhibit increased H-bond donor/acceptor counts and larger tPSA values, altering chromatographic retention in reversed-phase HPLC and modifying predicted blood-brain barrier penetration profiles. The relatively low tPSA of 26.02 Ų suggests favorable passive membrane permeability compared to analogs with tPSA > 60 Ų.

H-bond & PSA profile
Class-level
1 donor, 1 acceptor, tPSA 26.02 Ų
Favorable passive permeability prediction; below 60 Ų threshold.
Class-level inference; confirm with target-specific assay.
Chromatography Receptor Binding Medicinal Chemistry

4-(4-Methylphenyl)hepta-1,6-dien-4-amine (CAS 189167-67-7): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry Library Construction as a Dienamine Building Block

This compound serves as a core scaffold for diversity-oriented synthesis in medicinal chemistry programs. The combination of a primary amine (nucleophilic handle), two terminal allyl groups (capable of cross-coupling, hydroamination, or cyclization chemistry), and an aromatic p-tolyl ring (modifiable via electrophilic substitution or palladium-catalyzed cross-coupling) provides three orthogonal sites for chemical diversification [1]. The documented commercial availability of both free base (95-98% purity) and hydrochloride salt forms enables researchers to select the optimal starting material based on reaction solvent requirements, with the free base preferred for anhydrous organic transformations and the hydrochloride salt advantageous for aqueous reaction conditions. The relatively low tPSA of 26.02 Ų predicts adequate membrane permeability for compounds derived from this scaffold in cell-based screening campaigns.

Asymmetric Catalysis and Chiral Amine Synthesis

The quaternary carbon center bearing four distinct substituents (p-tolyl, two allyl groups, and -NH2) constitutes a prochiral or stereogenic center amenable to asymmetric transformations. The compound can function as a substrate in enantioselective allylic amination reactions, chiral auxiliary development, or as a precursor for synthesizing chiral N-heterocyclic carbene (NHC) ligand precursors [1]. The terminal diene moiety enables participation in asymmetric Diels-Alder cycloadditions when converted to the corresponding dienamine via condensation with aldehydes or ketones. Researchers selecting this compound over non-allylic analogs gain access to a dual-reactivity profile (amine nucleophilicity plus diene cycloaddition potential) within a single building block, reducing synthetic step count compared to sequential protection/deprotection strategies.

Polymer Chemistry and Functional Material Precursor Development

The diene functionality in 4-(4-methylphenyl)hepta-1,6-dien-4-amine renders it suitable as a monomer or cross-linking agent in polymer synthesis. The two terminal allyl groups can undergo thiol-ene click chemistry, radical polymerization, or transition metal-catalyzed polyaddition reactions to generate functionalized polymers bearing pendant amine groups [1]. The aromatic p-tolyl moiety enhances polymer thermal stability and modulates glass transition temperature relative to fully aliphatic dienamine analogs. The documented thermal stability parameters (boiling point 297.6 °C) support processing under elevated temperature conditions common in polymer manufacturing without premature thermal degradation. The availability of the hydrochloride salt form offers improved water solubility for aqueous polymerization protocols where the free base would exhibit limited solubility.

Analytical Reference Standard for LC-MS Method Development

The well-defined physicochemical properties of 4-(4-methylphenyl)hepta-1,6-dien-4-amine (LogP 3.64, tPSA 26.02 Ų, MW 201.31) [1] make it a suitable reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods targeting compounds within similar property space. The compound's moderate lipophilicity and single amine functional group produce predictable ionization behavior in electrospray ionization (ESI) positive mode, with protonated molecular ion [M+H]+ at m/z 202.16 . The 95-98% commercial purity specification supports quantitative method validation requirements. Unlike more complex analogs, the absence of labile functional groups (e.g., esters, carbamates) minimizes degradation during sample preparation and chromatographic separation, improving method robustness and inter-laboratory reproducibility.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Orthogonal reactivity via amine, allyl, and aryl handles
Diversification efficiency and purity of resulting analogs
Asymmetric catalysis and chiral amine synthesis
Quaternary stereocenter accessibility for enantioselective transformations
Enantioselective reaction yield and ee determination
Functional polymer and material precursor
Diene polymerization reactivity and thermal stability profile
Polymer thermal properties and processing window review
LC-MS method development standard
Well-defined LogP, MW, and predictable ESI+ ionization
Method robustness and inter-laboratory reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylphenyl)hepta-1,6-dien-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.